Itraconazole

Vue d'ensemble

Description

L'itraconazole est un agent antifongique triazole utilisé pour traiter diverses infections fongiques, notamment l'aspergillose, la blastomycose, la coccidioïdomycose, l'histoplasmose et la paracoccidioïdomycose . Il a été synthétisé pour la première fois au début des années 1980 et approuvé pour un usage médical aux États-Unis en 1992 . L'this compound agit en inhibant la synthèse de l'ergostérol, un composant vital des membranes cellulaires fongiques, perturbant ainsi l'intégrité de la membrane et inhibant la croissance fongique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Une méthode de préparation de l'itraconazole consiste à dissoudre un mélange d'this compound et d'acide L-ascorbique dans un solvant mixte de dichlorométhane et de méthanol. L'hydroxypropylméthylcellulose et le pluronic F-127 sont ensuite ajoutés, suivis de dichlorométhane pour obtenir une solution de matière première. Cette solution est alimentée dans un autoclave de cristallisation dans un système d'équipement de cristallisation par fluide supercritique, où elle est pulvérisée dans l'autoclave via une buse de pulvérisation. Les particules composites sont séparées de la solution et collectées au fond de l'autoclave, ce qui donne de l'this compound avec une taille de particules réduite et une biodisponibilité accrue .

Méthodes de production industrielle

La production industrielle de l'this compound implique souvent la préparation de nanoparticules. Le polymère d'this compound proposé chargé de nanoparticules est préparé par la méthode de sonication d'émulsification. Cette méthode représente un système prometteur d'administration de médicaments pour une libération de médicaments soutenue et ciblée .

Analyse Des Réactions Chimiques

L'itraconazole subit plusieurs types de réactions chimiques, impliquant principalement son métabolisme par le cytochrome P450 3A4. Les principaux métabolites formés comprennent l'hydroxy-itraconazole, le céto-itraconazole et le N-désalkyl-itraconazole . Ces réactions impliquent généralement des processus d'oxydation et de réduction. Les réactifs couramment utilisés dans ces réactions comprennent l'acétonitrile et l'acétate d'ammonium .

Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé dans le développement de nouveaux systèmes d'administration de médicaments, tels que les gels proniosomales et les nanocristaux, pour améliorer la dissolution du médicament et l'absorption orale

Biologie : Étudié pour son potentiel à inhiber la voie de signalisation Hedgehog, qui est impliquée dans divers cancers.

Médecine : Largement utilisé pour traiter les infections fongiques, en particulier chez les patients immunodéprimés.

Industrie : Employé dans la formulation de sprays topiques et de gels pour les traitements antifongiques.

Mécanisme d'action

L'this compound exerce ses effets thérapeutiques en inhibant l'enzyme lanostérol 14-α-déméthylase dépendante du cytochrome P-450 fongique. Cette inhibition bloque la conversion du lanostérol en ergostérol, perturbant la synthèse de la membrane cellulaire fongique et entraînant une fuite de composants cellulaires essentiels . Ce mécanisme inhibe finalement la croissance et la réplication fongiques .

Applications De Recherche Scientifique

Antifungal Applications

Indications

Itraconazole is primarily indicated for the treatment of systemic fungal infections, particularly in immunocompromised individuals. The following infections are commonly treated with this compound:

- Blastomycosis : Effective for both pulmonary and extrapulmonary forms.

- Histoplasmosis : Used for chronic cavitary pulmonary disease and disseminated nonmeningeal histoplasmosis.

- Aspergillosis : Administered to patients intolerant to or refractory to amphotericin B therapy.

- Onychomycosis : Treatment for toenail and fingernail infections caused by dermatophytes.

- Candidiasis : Particularly oropharyngeal and esophageal candidiasis in immunocompromised patients .

Prophylactic Use

this compound is also utilized as a prophylactic measure in high-risk patient populations, including those with HIV, undergoing chemotherapy, or post-organ transplantation. Its broad-spectrum coverage and favorable safety profile make it an excellent choice for preventing systemic fungal infections in these groups .

Oncological Applications

Recent studies have highlighted this compound's potential role in oncology, particularly its ability to inhibit cancer cell growth. Key findings include:

- Hedgehog Signaling Pathway Inhibition : this compound has been shown to inhibit the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation. This inhibition can lead to reduced tumor growth in various cancer models, including colon cancer .

- Autophagy Induction : Research indicates that this compound can induce autophagy-mediated cell death in cancer cells. In studies involving colon cancer cell lines (SW-480 and HCT-116), this compound treatment resulted in G1 cell cycle arrest and significant apoptosis .

- Enhanced Chemosensitivity : A retrospective study demonstrated that patients with ovarian cancer treated with a combination of platinum-based chemotherapy and this compound experienced improved progression-free survival compared to those receiving chemotherapy alone. This suggests that this compound may enhance the effectiveness of certain chemotherapeutic agents .

Pharmacological Insights

This compound's pharmacological profile is characterized by its broad-spectrum antifungal activity and various formulations that enhance its efficacy:

- Formulations : The original capsule formulation may lead to variable absorption; however, newer oral solutions and intravenous formulations have been developed to improve bioavailability. These formulations utilize hydroxypropyl-beta-cyclodextrin to enhance solubility, making this compound suitable for treating systemic infections in diverse patient populations .

- Metabolism : The primary metabolite of this compound, hydroxy-itraconazole, also possesses considerable antifungal activity, contributing to the drug's overall efficacy .

Case Study 1: this compound in Ovarian Cancer

A clinical retrospective study involving ovarian cancer patients treated with platinum and taxane therapy combined with this compound showed significant improvements in overall survival (642 days vs. 139 days) compared to chemotherapy alone. This underscores this compound's potential role as an adjunctive treatment in enhancing chemosensitivity .

Case Study 2: Prophylaxis in HIV Patients

In a cohort study of HIV-positive patients receiving this compound prophylaxis, there was a marked reduction in the incidence of systemic fungal infections compared to historical controls not receiving prophylaxis. This highlights the importance of this compound in managing opportunistic infections among immunocompromised individuals .

Mécanisme D'action

Itraconazole exerts its therapeutic effects by inhibiting the fungal cytochrome P-450 dependent enzyme lanosterol 14-α-demethylase. This inhibition blocks the conversion of lanosterol to ergosterol, disrupting fungal cell membrane synthesis and leading to the leakage of essential cellular components . This mechanism ultimately inhibits fungal growth and replication .

Comparaison Avec Des Composés Similaires

L'itraconazole est souvent comparé à d'autres agents antifongiques tels que le fluconazole, le voriconazole et le posaconazole. Bien que l'this compound ait un spectre d'activité plus large que le fluconazole, il n'est pas aussi large que le voriconazole ou le posaconazole . Des composés similaires comprennent :

Fluconazole : Moins efficace contre les espèces d'Aspergillus.

Voriconazole : Spectre d'activité plus large mais associé à plus d'effets secondaires.

Posaconazole : Spectre similaire au voriconazole mais avec une meilleure tolérance.

L'unicité de l'this compound réside dans sa capacité à traiter un large éventail d'infections fongiques avec relativement moins d'effets secondaires par rapport à d'autres agents antifongiques à large spectre .

Activité Biologique

Itraconazole is a triazole antifungal agent widely used for the treatment of various fungal infections. However, its biological activity extends beyond antifungal properties, demonstrating significant anticancer and antiviral effects. This article explores the diverse biological activities of this compound, supported by recent research findings, case studies, and detailed pharmacological data.

Antifungal Activity

this compound functions primarily by inhibiting the enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death. This compound is effective against a range of fungi, including Aspergillus, Candida, and Histoplasma species.

Anticancer Properties

Recent studies have highlighted this compound's potential as an anticancer agent. It has been shown to inhibit the hedgehog signaling pathway and angiogenesis, which are critical in tumor growth and metastasis. This compound's anticancer mechanisms include:

- Hedgehog Signaling Inhibition : This pathway is often aberrantly activated in various cancers. This compound has been demonstrated to antagonize this signaling pathway effectively .

- Antiangiogenic Activity : this compound inhibits vascular endothelial growth factor receptor 2 (VEGFR2) signaling, which is essential for new blood vessel formation in tumors. This activity is linked to alterations in glycosylation and cholesterol biosynthesis pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its efficacy and safety. A recent study assessed the pharmacokinetics of a novel nanocrystal formulation (NCF) of this compound in hematopoietic cell transplant recipients. Key findings include:

- Administration : Patients received 200 mg of this compound NCF twice daily for two days, followed by a maintenance dose.

- Modeling Results : The pharmacokinetics were best described by a semi-mechanistic model that included central and peripheral compartments for drug distribution and elimination .

Table 1 summarizes the population pharmacokinetic parameters derived from this study:

| Parameter | Estimate (CI) |

|---|---|

| Clearance (this compound) | XX L/h (XX-XX) |

| Volume of Distribution | XX L (XX-XX) |

| Half-life | XX hours (XX-XX) |

Antiviral Activity

Emerging evidence suggests that this compound possesses antiviral properties independent of its antifungal activity. It has shown effectiveness against several viruses, including enteroviruses and hepatitis C virus. The mechanism involves direct binding to oxysterol-binding protein (OSBP), which is crucial for lipid transport within cells .

Case Studies

Several clinical trials have explored the repurposing of this compound for cancer treatment:

- Basal Cell Carcinoma : In a phase II trial, this compound demonstrated promising results in reducing tumor size in patients with advanced basal cell carcinoma.

- Non-Small Cell Lung Cancer : A study indicated that this compound could enhance the efficacy of standard chemotherapy regimens by targeting angiogenesis .

Recent Research Findings

Recent studies have further elucidated the structure-activity relationship (SAR) of this compound:

- Zinc-Itraconazole Complexes : New complexes exhibit enhanced antifungal and antiparasitic activities at lower concentrations compared to this compound alone .

- Biosurfactin Micelles : Formulations combining this compound with biosurfactin have shown improved antifungal efficacy, suggesting potential for enhanced therapeutic applications .

Propriétés

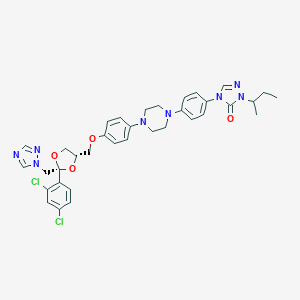

IUPAC Name |

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPQPYKVGDNFY-ZPGVKDDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023180 | |

| Record name | Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

705.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, Practically insoluble in water and dilute acidic solutions, 9.64e-03 g/L | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Itraconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Itraconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis., In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes. | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Crystals from toluene | |

CAS No. |

84625-61-6 | |

| Record name | Itraconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84625-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | itraconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITRACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304NUG5GF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166.2 °C | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.